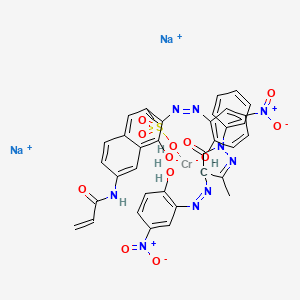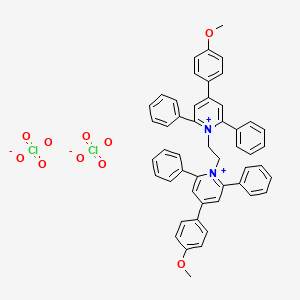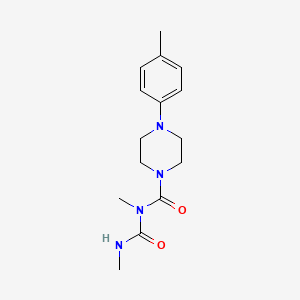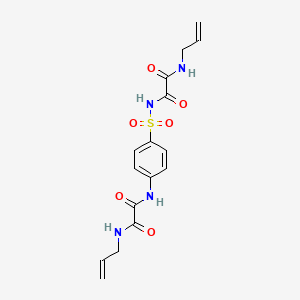
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N'-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is a complex organic compound with the molecular formula C16H18N4O6S This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, sulfonamides, and alkenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the amide group: This is achieved by reacting an acid chloride with an amine.
Addition of the propenyl group: This step involves the alkylation of the amide nitrogen with a propenyl halide.
Each of these steps requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share the sulfonamide group and have similar biological activities.
Phenoxy acetamide derivatives: These compounds have similar structural features and are investigated for their pharmacological properties
Uniqueness
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
81717-26-2 |
|---|---|
Molekularformel |
C16H18N4O6S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N'-[4-[[2-oxo-2-(prop-2-enylamino)acetyl]sulfamoyl]phenyl]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C16H18N4O6S/c1-3-9-17-13(21)15(23)19-11-5-7-12(8-6-11)27(25,26)20-16(24)14(22)18-10-4-2/h3-8H,1-2,9-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
InChI-Schlüssel |
JJTNPZAYTSHKFE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



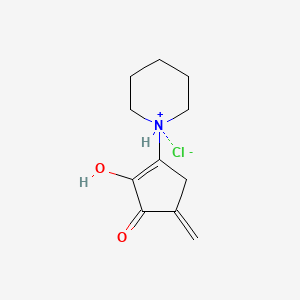
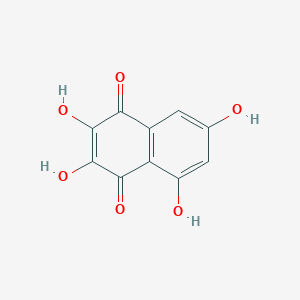

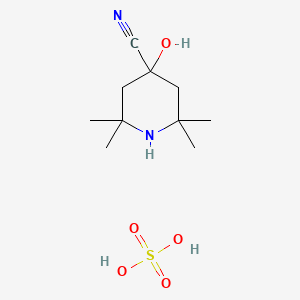


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
